6-Chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Catalog No.
S13616133
CAS No.
M.F
C11H14ClNO
M. Wt
211.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-...

Product Name

6-Chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

IUPAC Name

6-chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

InChI

InChI=1S/C11H14ClNO/c1-14-11-6-8-7(5-9(11)12)3-2-4-10(8)13/h5-6,10H,2-4,13H2,1H3

InChI Key

URIRDGOZQIDWRK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CCCC(C2=C1)N)Cl

6-Chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chemical compound belonging to the class of naphthalenamines. It features a chlorine atom at the 6th position, a methoxy group at the 7th position, and an amine group at the 1st position of the tetrahydronaphthalene structure. The molecular formula is C11H14ClNO, and its molecular weight is approximately 211.69 g/mol. The hydrochloride form enhances its solubility in water, making it suitable for various applications in scientific research and industry.

  • Oxidation: This compound can be oxidized to form corresponding naphthoquinones.
  • Reduction: Further reduction may lead to the formation of fully saturated naphthalenes.
  • Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride or lithium aluminum hydride for reduction.

Research indicates that 6-chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride exhibits potential biological activities. It has been studied for its antimicrobial properties and potential anticancer effects. The compound's mechanism of action likely involves interactions with specific molecular targets such as enzymes and receptors, modulating their activity and leading to various biological outcomes.

The synthesis of 6-chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves several key steps:

  • Starting Materials: The synthesis begins with 6-chloro-7-methoxy-1-tetralone.
  • Reduction: The ketone group in 6-chloro-7-methoxy-1-tetralone is reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Hydrochloride Formation: The resulting amine is then converted to its hydrochloride salt by reacting with hydrochloric acid .

In industrial settings, production may involve large-scale batch or continuous processes with optimized reaction conditions to ensure high yield and purity.

6-Chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has several applications across different fields:

  • Pharmaceutical Research: Due to its potential biological activities, it is explored for use in drug development.
  • Chemical Research: Its unique structure allows it to serve as a building block in organic synthesis.

These applications highlight its versatility in scientific research and development.

Studies on 6-chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride focus on its interactions with biological targets. These interactions may include binding to specific receptors or enzymes, influencing their activity and potentially leading to therapeutic effects. Further research is needed to elucidate the exact pathways and mechanisms involved in these interactions.

Several compounds share structural similarities with 6-chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amineLacks methoxy group; only contains chlorineSimpler structure with potential different activity
6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amineContains a methyl group instead of chlorineDifferent substituent may lead to distinct properties
(R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amineDifferent stereochemistry at the amine positionPotentially different biological activity

These compounds highlight the uniqueness of 6-chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amino hydrochloride due to its specific combination of functional groups and stereochemistry that may influence its chemical reactivity and biological activity.

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

211.0763918 g/mol

Monoisotopic Mass

211.0763918 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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